molecular formula C9H11N2NaO2S B2576234 Sodium;5-cyclohexyl-1,3,4-thiadiazole-2-carboxylate CAS No. 2470437-80-8

Sodium;5-cyclohexyl-1,3,4-thiadiazole-2-carboxylate

Cat. No. B2576234
CAS RN: 2470437-80-8
M. Wt: 234.25
InChI Key: JIXYIWOXYBPGAQ-UHFFFAOYSA-M
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Description

Sodium;5-cyclohexyl-1,3,4-thiadiazole-2-carboxylate is a chemical compound with the CAS Number: 2470437-80-8 . It has a molecular weight of 234.25 . The 1,3,4-thiadiazole moiety, which is part of this compound, is known to have various biological activities including anticancer, antidiabetic, antihypertensive, anti-inflammatory, antiviral, and anti-microbial .


Synthesis Analysis

The synthesis of 1,3,4-thiadiazole derivatives, which includes Sodium;5-cyclohexyl-1,3,4-thiadiazole-2-carboxylate, often involves the reaction of hydrazonoyl halides with alkyl carbothioates, carbothioamides, and 7-thioxo-5,6,7,8-tetrahydropyrimido .

Scientific Research Applications

Antifungal Activities

1,3,4-Thiadiazole derivatives, such as Sodium;5-cyclohexyl-1,3,4-thiadiazole-2-carboxylate, have shown good antifungal activities . For instance, some compounds exhibited higher bioactivities against Phytophthora infestans, with EC50 values lower than that of Dimethomorph .

Antibacterial Activities

These compounds have also demonstrated moderate to poor antibacterial activities against Xanthomonas oryzae p v. oryzae (Xoo), Xanthomonas campestris p v. citri (Xcc) . Further research could potentially enhance these antibacterial properties.

Synthesis of Glucosides

1,3,4-Thiadiazole derivatives of glucosides can be synthesized using Sodium;5-cyclohexyl-1,3,4-thiadiazole-2-carboxylate . This process could be beneficial in the production of various pharmaceuticals and bioactive compounds.

Antimicrobial Agents

1,3,4-Thiadiazole derivatives have been used as potent antimicrobial agents . They have been tested against E. coli, B. mycoides, and C. albicans, with some compounds showing promising results .

Cytotoxic Properties

The nature of the substituent on the C-5 phenyl ring of 1,3,4-thiadiazoles is important for their cytotoxic activity . This suggests potential applications in cancer research and treatment.

Biological Activities

1,3,4-Thiadiazole moiety has various biological activities including anticancer, antidiabetic, antihypertensive, anti-inflammatory, antiviral, and anti-microbial . Some drugs with thiadiazole scaffold, e.g., sulfamethoxazole, acetazolamide, and butazolamide produce diverse biological action .

Safety and Hazards

Sodium;5-cyclohexyl-1,3,4-thiadiazole-2-carboxylate has been assigned the GHS07 pictogram, with the signal word “Warning”. It has hazard statements H315, H319, and H335 .

Mechanism of Action

properties

IUPAC Name

sodium;5-cyclohexyl-1,3,4-thiadiazole-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12N2O2S.Na/c12-9(13)8-11-10-7(14-8)6-4-2-1-3-5-6;/h6H,1-5H2,(H,12,13);/q;+1/p-1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JIXYIWOXYBPGAQ-UHFFFAOYSA-M
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)C2=NN=C(S2)C(=O)[O-].[Na+]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11N2NaO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

234.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Sodium;5-cyclohexyl-1,3,4-thiadiazole-2-carboxylate

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